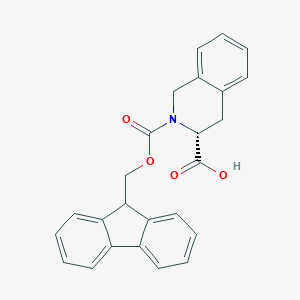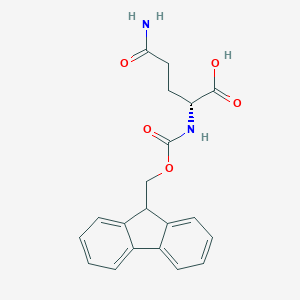
Fmoc-D-Tic-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Tic-OH is a pharmaceutical intermediate . It is a natural peptide triazole antagonist of HIV-1 envelope gp120 and a peptidomimetic antiviral agent .
Molecular Structure Analysis
This compound has the molecular formula C25H21NO4 . Its molecular weight is 399.44 g/mol . The structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis .
Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 399.44 g/mol . The optical activity of this compound is [α]20/D −25.0±2°, c = 0.6% in methanol .
Wissenschaftliche Forschungsanwendungen
Synthese von Bradykinin-Antagonisten
Fmoc-D-Tic-OH wird häufig in der Festphasen-Synthese von Bradykinin-Antagonisten verwendet. Bradykinin ist ein Peptid, das die Erweiterung von Blutgefäßen verursacht, und Antagonisten können eingesetzt werden, um dieser Wirkung entgegenzuwirken, was bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz hilfreich ist .
Biomedizinische Anwendungen Selbsttragende Hydrogele
Die Forschung hat die Verwendung von this compound bei der Entwicklung von selbsttragenden Hydrogelen auf Basis von Fmoc-derivatisierten kationischen Hexapeptiden untersucht. Diese Hydrogele haben potentielle Anwendungen in der Biomedizin, möglicherweise für Arzneistoffabgabesysteme oder die Gewebezüchtung .
Safety and Hazards
When handling Fmoc-D-Tic-OH, it is recommended to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Wirkmechanismus
Target of Action
Fmoc-D-Tic-OH is a synthetic amino acid derivative used in the solid-phase synthesis of peptide-based antagonists . The primary targets of these antagonists are often G-protein coupled receptors (GPCRs), such as the bradykinin type 2 (B2) receptor . These receptors play a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation.
Mode of Action
The mode of action of this compound is primarily through its incorporation into peptide sequences that interact with their target receptors. The Fmoc group protects amines in synthesis and is deprotected with bases such as secondary amines like piperidine . The specific interactions between the peptide and its target receptor can result in the inhibition (antagonism) of the receptor’s activity .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific peptide sequence into which it is incorporated. For instance, when used to synthesize bradykinin antagonists, it can affect the kallikrein-kinin system . This system is involved in mediating various physiological processes, including blood pressure regulation, inflammation, and pain sensation. The antagonism of the B2 receptor can lead to the inhibition of these processes .
Result of Action
The molecular and cellular effects of this compound are determined by the specific peptide sequence into which it is incorporated and the subsequent interactions of that peptide with its target receptor. For instance, in the case of bradykinin antagonists, the result of action could be the inhibition of the B2 receptor, leading to decreased inflammation, blood pressure regulation, and pain sensation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment during peptide synthesis . Additionally, the biological environment in which the resulting peptide operates can also impact its action. For instance, factors such as the presence of other competing ligands, the expression level of the target receptor, and the specific cell type or tissue can all influence the action of the peptide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-D-Tic-OH involves the protection of the amino group of D-Tic with Fmoc, followed by the coupling of the Fmoc-D-Tic with an activated carboxylic acid to form the final product.", "Starting Materials": [ "D-Tic", "Fmoc-Cl", "Activator (e.g. DIC)", "Coupling reagent (e.g. HATU)", "Base (e.g. DIPEA)", "Solvent (e.g. DMF)" ], "Reaction": [ "Protection of amino group of D-Tic with Fmoc in the presence of a base and a solvent to form Fmoc-D-Tic-NH2", "Activation of carboxylic acid with an activator such as DIC", "Coupling of activated carboxylic acid with Fmoc-D-Tic-NH2 in the presence of a coupling reagent such as HATU and a base such as DIPEA to form Fmoc-D-Tic-OH", "Deprotection of Fmoc group with a base such as piperidine in a solvent such as DMF to obtain the final product Fmoc-D-Tic-OH" ] } | |
CAS-Nummer |
130309-33-0 |
Molekularformel |
C25H20NO4- |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m1/s1 |
InChI-Schlüssel |
LIRBCUNCXDZOOU-HSZRJFAPSA-M |
Isomerische SMILES |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Kanonische SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Synonyme |
130309-33-0; Fmoc-D-Tic-OH; Fmoc-D-Tic; (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (R)-(-)-2-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-Tetrahydro-3-IsoquinolinecarboxylicAcid; n-fmoc-d-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; (R)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-L-Tic-OH; AmbotzFAA1338; PubChem6029; AC1LJQOC; 47437_ALDRICH; SCHEMBL13252698; 47437_FLUKA; CTK3J8281; MolPort-001-758-469; ZINC621968; CF-368; AKOS012711544; AM83754; RTR-004135; AJ-23760; AK-46265 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















